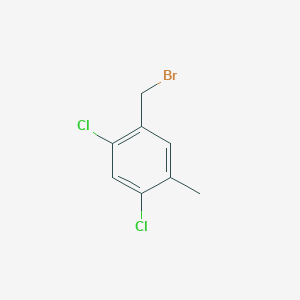

2,4-Dichloro-5-methylbenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKQJQFLMAHFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2,4 Dichloro 5 Methylbenzyl Bromide

The physicochemical properties of 2,4-Dichloro-5-methylbenzyl bromide are fundamental to its handling, reactivity, and applications.

| Property | Value |

| Molecular Formula | C8H7BrCl2 |

| Molecular Weight | 257.95 g/mol |

| Appearance | Solid |

| Melting Point | 54-56 °C |

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly.

The structure of this compound features a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a bromomethyl group at position 1. The presence of the electron-withdrawing chlorine atoms and the activating methyl group, in conjunction with the reactive benzylic bromide, defines its chemical behavior.

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dichloro 5 Methylbenzyl Bromide

Radical Reaction Pathways

Beyond ionic pathways, 2,4-dichloro-5-methylbenzyl bromide can participate in reactions involving radical intermediates. These reactions are typically initiated by heat or light and involve homolytic bond cleavage. chemistry.coachutexas.edu

A benzylic radical is a reactive intermediate formed when a hydrogen atom is abstracted or a leaving group is homolytically cleaved from the benzylic carbon. chemistry.coachfiveable.me In the case of this compound, the C-Br bond can be cleaved using radical initiators (like AIBN) or photochemically to generate the 2,4-dichloro-5-methylbenzyl radical and a bromine radical. libretexts.orgyoutube.com

The primary reason for the accessibility of this pathway is the stability of the resulting benzylic radical. masterorganicchemistry.com This stability arises from two main factors:

Resonance: The unpaired electron in the p-orbital of the benzylic carbon can be delocalized into the π-system of the adjacent benzene (B151609) ring. fiveable.memasterorganicchemistry.com This spreads the radical character over several carbon atoms, significantly lowering the energy of the intermediate. fiveable.me Benzylic radicals are therefore more stable than tertiary alkyl radicals. stackexchange.com

Substituent Effects: The electronic nature of the ring substituents also influences radical stability. The effect of substituents on benzylic radicals is complex. Both electron-donating and electron-withdrawing groups can stabilize a radical, a phenomenon known as the captodative effect, although resonance stabilization is the dominant factor. researchgate.netrsc.org For the 2,4-dichloro-5-methylbenzyl radical, the delocalization of the unpaired electron into the aromatic ring is the key stabilizing feature. masterorganicchemistry.com The bond dissociation energy (BDE) of benzylic C-H bonds is significantly lower than that of typical alkyl C-H bonds, reflecting the stability of the radical formed upon hydrogen abstraction. masterorganicchemistry.com

Once the 2,4-dichloro-5-methylbenzyl radical is generated, it can undergo several types of reactions.

Radical Coupling: This involves the combination of two radical species to form a stable, non-radical product. This can be a termination step in a radical chain reaction. libretexts.org

Dimerization: Two 2,4-dichloro-5-methylbenzyl radicals can couple to form a dimer, 1,2-bis(2,4-dichloro-5-methylphenyl)ethane.

Cross-Coupling: The benzylic radical can couple with a different radical species present in the reaction mixture. For example, radical-radical cross-coupling between benzylic radicals and ketyl radicals has been demonstrated. acs.org Similarly, photochemical methods can lead to the cross-coupling of a benzyl (B1604629) radical with a heterocyclic radical. researchgate.net Copper-catalyzed processes can mediate the cross-coupling of benzylic radicals with alcohols. nih.gov

Radical Addition: The benzylic radical can add across a π-bond (a double or triple bond) in another molecule. This is a propagation step in radical polymerization or other radical chain additions. The initial addition creates a new radical, which can then propagate the chain. libretexts.org For example, a benzylic radical can add to an alkene, forming a new carbon-carbon bond and generating a new radical on the adjacent carbon, which can then continue the reaction. nih.gov

Oxidative and Reductive Transformations of the Benzylic Moiety

The benzylic position of this compound is susceptible to both oxidation and reduction, allowing for its conversion into a variety of other functional groups.

The transformation of the bromomethyl group into a formyl group represents a valuable synthetic operation. Two classical methods for achieving this are the Sommelet and Kornblum oxidations.

The Sommelet reaction provides a pathway to convert benzylic halides to aldehydes. wikipedia.orgdbpedia.org The process begins with the reaction of this compound with hexamine to form a quaternary ammonium (B1175870) salt. wikipedia.org Subsequent hydrolysis of this salt in the presence of water leads to the formation of 2,4-dichloro-5-methylbenzaldehyde. wikipedia.orgsciencemadness.org The mechanism involves the deprotonation of the benzylic proton and subsequent tautomerization and hydrolysis to yield the aldehyde.

Alternatively, the Kornblum oxidation offers another route for the selective oxidation of benzylic bromides. wikipedia.org In this method, this compound is treated with dimethyl sulfoxide (B87167) (DMSO). The initial step is a nucleophilic substitution where the bromide is displaced by the oxygen atom of DMSO to form an alkoxysulfonium salt. wikipedia.org In the presence of a mild base, such as triethylamine, an elimination reaction occurs to furnish the desired 2,4-dichloro-5-methylbenzaldehyde. wikipedia.org For less reactive bromides, the reaction can be facilitated by additives like silver tetrafluoroborate. wikipedia.org

For a more extensive oxidation to the corresponding carboxylic acid, harsher conditions are typically required. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed to convert the benzylic position directly to a carboxylic acid, yielding 2,4-dichloro-5-methylbenzoic acid. masterorganicchemistry.comlibretexts.org

Table 1: Comparison of Oxidation Methods for this compound

| Reaction | Reagents | Product | Key Mechanistic Feature |

| Sommelet Reaction | 1. Hexamine2. H₂O | 2,4-Dichloro-5-methylbenzaldehyde | Formation and hydrolysis of a quaternary ammonium salt wikipedia.org |

| Kornblum Oxidation | 1. DMSO2. Triethylamine | 2,4-Dichloro-5-methylbenzaldehyde | Formation and elimination of an alkoxysulfonium salt wikipedia.org |

| Permanganate Oxidation | KMnO₄, H₃O⁺, heat | 2,4-Dichloro-5-methylbenzoic acid | Oxidative cleavage of the benzylic C-H bonds libretexts.org |

The reduction of the benzylic bromide to a methyl group is a fundamental transformation. This can be accomplished through several methodologies, most notably catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation is an effective method for the hydrogenolysis of the carbon-bromine bond. rsc.org In a typical procedure, this compound is treated with hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via oxidative addition of the benzylic bromide to the metal surface, followed by hydrogenolysis to yield 2,4-dichloro-5-methyltoluene.

Metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) , are also capable of reducing benzylic halides. chem-station.comdalalinstitute.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) at the benzylic carbon, displacing the bromide in an Sₙ2 fashion to form the reduced product, 2,4-dichloro-5-methyltoluene. dalalinstitute.com While highly effective, LiAlH₄ is a very powerful reducing agent and may not be compatible with other sensitive functional groups in the molecule. chem-station.com Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce alkyl halides.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The ability to form new carbon-carbon and carbon-heteroatom bonds from this compound underscores its importance as a building block in the synthesis of more complex molecules.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Negishi coupling , for instance, involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.orgwikipedia.org In this context, this compound can be coupled with a variety of organozinc reagents (R-ZnX) in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is particularly useful for the synthesis of diarylmethanes when an arylzinc reagent is used. nih.gov The catalytic cycle generally involves oxidative addition of the benzylic bromide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. Benzylic bromides are known to be reactive substrates in these couplings. nih.gov

Table 2: Illustrative Negishi Coupling of this compound

| Organozinc Reagent (R-ZnX) | Catalyst | Product (Ar-CH₂-R) |

| Phenylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 1-(2,4-dichloro-5-methylbenzyl)-4-phenylbenzene |

| Vinylzinc bromide | Pd(PPh₃)₄ | 1-(but-3-en-1-yl)-2,4-dichloro-5-methylbenzene |

| Alkylzinc iodide | Pd(OAc)₂/CPhos | 1-alkyl-2,4-dichloro-5-methylbenzene |

The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions (Sₙ1 and Sₙ2) , allowing for the introduction of a wide array of functional groups. pressbooks.pubmasterorganicchemistry.com The reactivity is enhanced by the ability of the adjacent benzene ring to stabilize the transition state of both Sₙ2 reactions and the carbocation intermediate of Sₙ1 reactions. pearson.com

A variety of nucleophiles can be employed to displace the bromide:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding primary, secondary, or tertiary benzylic amines. ncert.nic.in This process, known as ammonolysis or alkylation of amines, proceeds via nucleophilic substitution. ncert.nic.in

Etherification: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of benzyl ethers.

Cyanation: The use of a cyanide salt, such as sodium or potassium cyanide, introduces a nitrile functional group, which can be a precursor to carboxylic acids, amines, or ketones.

These transformations are fundamental in elaborating the structure of this compound into more complex target molecules. libretexts.org

Table 3: Common Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia (NH₃) | Primary Amine |

| Alkoxide | Sodium ethoxide (NaOEt) | Ether |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Azide (B81097) | Sodium azide (NaN₃) | Azide |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations yield detailed information about the molecule's geometry, energy, and electronic properties.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. aimspress.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. aimspress.comscirp.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the electron-withdrawing chlorine atoms and the π-system of the benzene ring would significantly influence the energies of these orbitals. The eventual charge transfer interaction that can occur within the molecule is indicated by a narrow frontier orbital gap, which points to high chemical reactivity. nih.gov

Electronic transitions, such as the π - π* transitions observed in conjugated systems, can be predicted by analyzing the energy difference between molecular orbitals. aimspress.com These transitions are fundamental to understanding the UV-Visible absorption spectrum of a molecule.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Typical Information Yielded for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and stability. |

Note: This table is illustrative. Specific values for this compound require dedicated computational studies.

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, a key reaction of interest would be nucleophilic substitution at the benzylic carbon, where the bromine atom is displaced. Computational methods can model the transition state of such a reaction, providing insights into the reaction kinetics and the factors that influence its rate. vdoc.pub For instance, theoretical studies can help determine whether a reaction proceeds via an SN1 or SN2 mechanism by calculating the energies of the corresponding intermediates and transition states.

Quantum chemical descriptors derived from calculations can predict the reactivity and selectivity of this compound. For example, calculated atomic charges can identify which atoms are more susceptible to electrophilic or nucleophilic attack. scirp.org The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, with regions of negative potential (typically around electronegative atoms like chlorine and bromine) indicating sites for electrophilic attack, and regions of positive potential (often near hydrogen atoms) indicating sites for nucleophilic attack. nih.govnih.gov

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the two primary classes of quantum chemical calculations. researchgate.net Ab initio methods are based purely on the principles of quantum mechanics without using experimental data. researchgate.net DFT, on the other hand, is a method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. acs.org

For a molecule like this compound, DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be effective for optimizing the molecular geometry and calculating vibrational frequencies, and electronic properties. researchgate.networldscientific.com These calculations provide a robust theoretical foundation for understanding the molecule's structure and behavior. researchgate.net

In Silico Modeling for Chemical Reactivity

In silico modeling encompasses a broad range of computational techniques used to simulate and predict chemical phenomena. In the context of this compound, these models can be used to predict its reactivity in various chemical environments. For example, molecular docking studies, a form of in silico modeling, could predict how this molecule might interact with the active site of an enzyme or a receptor, which is particularly relevant in drug design and toxicology. nih.govworldscientific.com While not directly applicable to all aspects of its reactivity, these methods highlight the predictive power of computational chemistry. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the bond connecting the bromomethyl group to the benzene ring would be of interest. Computational methods can determine the relative energies of different conformers, identifying the most stable arrangement.

Applications in Organic Synthesis

Use as an Alkylating Agent

As a benzylic halide, this compound is an effective electrophile in reactions with a wide range of nucleophiles. It can be used to introduce the 2,4-dichloro-5-methylbenzyl group into various molecules. This is a key step in the synthesis of more complex structures, including potential pharmaceutical intermediates and materials with specific electronic or biological properties.

Role in the Synthesis of Complex Molecules

The 2,4-dichloro-5-methylbenzyl moiety can serve as a crucial fragment in the construction of larger, more intricate molecules. The presence of the halogen and methyl substituents on the aromatic ring can be further exploited for subsequent functionalization through cross-coupling reactions or other transformations, allowing for the synthesis of a diverse array of compounds.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and confirmation of the structure of 2,4-Dichloro-5-methylbenzyl bromide.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the region of 4.4-4.7 ppm. The aromatic protons would appear as distinct signals in the aromatic region (typically 7.0-7.5 ppm), with their splitting patterns and chemical shifts influenced by the substitution pattern on the ring. A singlet for the methyl group protons would be expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of the bromine atom and other fragments.

Advanced Analytical Methodologies for the Study of 2,4 Dichloro 5 Methylbenzyl Bromide

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the analysis of 2,4-dichloro-5-methylbenzyl bromide, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. msu.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and splitting patterns dictated by the substitution pattern on the benzene (B151609) ring. The benzylic protons of the -CH₂Br group would resonate further downfield than a typical methyl group due to the deshielding effect of the adjacent bromine atom, likely in the range of 4.5-5.0 ppm. The methyl group protons (-CH₃) would appear in the upfield region, generally around 2.3-2.5 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for the aromatic protons, 2H for the benzylic protons, and 3H for the methyl protons). chemicalbook.comchemicalbook.comchemicalbook.comyoutube.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the bromomethyl group (-CH₂Br) would be expected in the range of 30-40 ppm. The methyl carbon (-CH₃) would appear at a higher field, typically around 20 ppm. The aromatic carbons would have signals in the downfield region, generally between 120 and 140 ppm. The carbons directly attached to the chlorine atoms would be deshielded and appear at the lower end of this range. Quaternary carbons, those without any attached hydrogens, often show weaker signals. youtube.comchemicalbook.comdocbrown.infochemicalbook.comchemicalbook.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further elucidate the structure. COSY spectra would show correlations between coupled protons, for instance, between adjacent aromatic protons. HMQC spectra would reveal one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the ¹H and ¹³C spectra. ugm.ac.idresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Benzylic CH₂ | 4.5 - 5.0 | 30 - 40 |

| Methyl CH₃ | 2.3 - 2.5 | ~20 |

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl and bromomethyl groups would appear in the 2850-3000 cm⁻¹ range. The aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. A key absorption would be the C-Br stretching vibration, which is expected to appear in the lower frequency region, typically between 500 and 700 cm⁻¹. The C-Cl stretching vibrations would also be present, usually in the 600-800 cm⁻¹ range. chemicalbook.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-Cl and C-Br bonds would also be Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. nist.gov High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which can be used to confirm its elemental composition. rsc.org

In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive cluster of peaks for ions containing these elements. Common fragmentation pathways would likely involve the loss of the bromine atom (M-Br)⁺, leading to the formation of a stable benzyl (B1604629) cation. Further fragmentation of the aromatic ring could also occur.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu Aromatic compounds like this compound typically exhibit absorption bands in the ultraviolet region. nist.govrsc.orgresearchgate.net The substitution pattern on the benzene ring, including the chloro and methyl groups, will influence the position and intensity of these absorption maxima (λmax). The presence of the bromomethyl group may also have a minor effect on the spectrum.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from any impurities and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. rsc.orgnih.govresearchgate.netjapsonline.comojp.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound, allowing for its identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of this compound and any impurities present. This technique is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC would be instrumental in determining the purity of a synthesized batch and quantifying it in various matrices.

A typical HPLC method for a compound like this compound would involve a reversed-phase setup. In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. Due to its nonpolar nature, this compound would be retained on the column and would elute at a specific retention time under defined conditions (flow rate, temperature, and mobile phase composition). A UV detector is commonly used for quantification, as the benzene ring in the molecule absorbs ultraviolet light at a characteristic wavelength.

To ensure the accuracy and reliability of the quantification, the method would need to be validated according to established guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Illustrative HPLC Method Parameters and Validation Results

| Parameter | Illustrative Value/Condition |

|---|---|

| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time | ~5.8 minutes |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

This table contains hypothetical data for illustrative purposes.

X-ray Diffraction for Solid-State Structural Analysis

The process involves mounting a suitable single crystal of the compound on a goniometer and irradiating it with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern is collected by a detector. The positions and intensities of the diffracted beams are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined. nih.gov The crystallographic data would be deposited in a crystallographic database and summarized in a standard format, as illustrated in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₇BrCl₂ |

| Formula Weight | 254.95 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| **α (°) ** | 90 |

| **β (°) ** | 105.2 |

| **γ (°) ** | 90 |

| Volume (ų) | 1002.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.69 |

This table contains hypothetical data for illustrative purposes.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound, this analysis would be used to verify its empirical formula (C₈H₇BrCl₂).

The analysis is typically performed using a combustion method. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are passed through a series of absorbent tubes, and the amount of each element is determined from the mass increase of the respective tubes. The presence of halogens like chlorine and bromine requires specific analytical procedures.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Illustrative Elemental Analysis Data for C₈H₇BrCl₂

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 37.69% | 37.75% |

| Hydrogen (H) | 2.77% | 2.81% |

| Chlorine (Cl) | 27.81% | 27.75% |

| Bromine (Br) | 31.33% | 31.28% |

This table contains hypothetical data for illustrative purposes.

Environmental Fate and Mechanistic Degradation Pathways

Biodegradation Mechanisms in Environmental Compartments

No information available in the searched scientific literature.

No information available in the searched scientific literature.

Photodegradation Processes in the Environment

No information available in the searched scientific literature.

Chemical Hydrolysis in Aqueous and Soil Environments

No information available in the searched scientific literature.

The absence of specific research on the environmental fate of 2,4-Dichloro-5-methylbenzyl bromide highlights a significant data gap in the scientific understanding of this particular chemical. Further research, including laboratory and field studies, would be necessary to determine its persistence, mobility, and transformation in the environment, as well as to identify any potential degradation products and their environmental impact. Without such studies, a scientifically robust assessment of its environmental risk is not possible.

Environmental Transport and Transformation Dynamics (excluding ecological impact)

The environmental transport and ultimate fate of this compound are governed by a series of complex physicochemical and biological processes. Due to a lack of specific experimental data for this particular compound, its behavior in the environment is inferred from the known transformation dynamics of structurally related compounds, such as substituted benzyl (B1604629) halides and chlorinated aromatic hydrocarbons. The primary transformation pathways expected to influence its persistence and mobility are hydrolysis, photolysis, and biodegradation.

Abiotic Degradation: Hydrolysis

Hydrolysis is anticipated to be a significant degradation pathway for this compound in aqueous environments. The molecule contains a reactive bromomethyl group attached to a benzene (B151609) ring, a structure characteristic of benzyl halides. Benzyl halides are known to undergo nucleophilic substitution reactions with water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. slideshare.net

The reaction mechanism for the hydrolysis of benzyl halides can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. quora.com The SN1 pathway involves the formation of a resonance-stabilized benzyl carbocation as the rate-determining step, while the SN2 pathway involves a direct attack by the nucleophile (water) on the electrophilic benzylic carbon. quora.com The predominant pathway is influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring. quora.com

For this compound, the presence of two electron-withdrawing chlorine atoms on the benzene ring would destabilize the formation of a carbocation, thus disfavoring the SN1 pathway. Conversely, the electron-donating methyl group provides some stabilization. Electron-withdrawing groups are known to decrease the rate of SN1 reactions but can have a variable effect on SN2 reactions. epa.gov The hydrolysis rate is therefore a balance of these competing electronic effects and steric hindrance from the ortho-chloro substituent.

While specific rate constants for this compound are not available, data for related compounds illustrate the general principles of hydrolysis for this class of chemicals.

Table 1: Illustrative Hydrolysis Data for Related Compounds This table presents data for structurally similar compounds to infer the potential hydrolytic behavior of this compound. Conditions can significantly affect rates.

| Compound | Solvent/Conditions | Half-life (t½) | Mechanism Notes |

| Benzyl Bromide | Water | Not specified, but known to hydrolyze | Can proceed via SN1 or SN2 quora.comwikipedia.org |

| Benzyl Chloride | Water | Not specified, but generally slower than bromide | Can proceed via SN1 or SN2 slideshare.netquora.com |

| Polyhalogenated Hydrocarbons | pH 7, 25°C | Can range from years to thousands of years | Base-catalyzed elimination can become significant with increased halogenation viu.ca |

Abiotic Degradation: Photolysis

Photolysis, or degradation by sunlight, is another critical abiotic pathway for the transformation of this compound. Aromatic halides can absorb ultraviolet (UV) radiation present in sunlight, which can lead to the cleavage of the carbon-halogen bond. acs.orgrsc.org The primary photochemical process for benzyl halides involves the homolytic cleavage of the benzylic carbon-bromine bond, resulting in the formation of a benzyl radical and a bromine radical. acs.orgacs.org

These radical intermediates are highly reactive and can subsequently undergo a variety of reactions, including:

Hydrogen Abstraction: The benzyl radical can abstract a hydrogen atom from the solvent (e.g., water) or other organic matter to form 2,4-dichloro-5-methyltoluene.

Reaction with Oxygen: In the presence of dissolved oxygen, the radical can be oxidized, leading to the formation of aldehydes (e.g., 2,4-dichloro-5-methylbenzaldehyde) and carboxylic acids (e.g., 2,4-dichloro-5-methylbenzoic acid). acs.org

Dimerization: Two benzyl radicals could combine to form a dimer.

The rate and products of photolysis are heavily influenced by the solvent medium and the presence of other substances that can act as photosensitizers or quenchers. acs.org The chlorine atoms on the aromatic ring are generally more stable to photolysis than the bromine atom of the benzyl group. However, photolysis of the C-Cl bond can also occur, particularly under prolonged or intense UV irradiation. nih.gov

Table 2: General Photolytic Pathways for Substituted Benzyl Halides This table summarizes potential reactions based on studies of similar compounds.

| Initial Process | Intermediate Species | Potential Final Products | Influencing Factors |

| Homolytic C-Br Bond Cleavage | Benzyl radical, Bromine radical | Substituted Toluene, Substituted Benzaldehyde, Substituted Benzoic Acid, Dimers | Wavelength of light, Solvent polarity, Oxygen concentration acs.orgacs.org |

| Heterolytic C-Br Bond Cleavage | Benzyl cation, Bromide ion | Substituted Benzyl Alcohol | Polar solvents acs.orgacs.org |

Biotic Degradation

The biodegradation of this compound by microorganisms is a potential, albeit likely slow, degradation pathway. Halogenated organic compounds are often resistant to microbial breakdown, and their persistence typically increases with the number of halogen substituents. slideshare.netncert.nic.in

The degradation would likely proceed in two stages:

Side-Chain Transformation: The initial and more facile step would likely be the microbial hydrolysis or oxidation of the bromomethyl side chain, converting it to an alcohol or a carboxylic acid. This would yield 2,4-dichloro-5-methylbenzyl alcohol or 2,4-dichloro-5-methylbenzoic acid, respectively. These transformation products are generally less toxic and more biodegradable than the parent benzyl bromide.

Ring Cleavage: The subsequent degradation of the chlorinated aromatic ring is the more challenging step. Microorganisms capable of degrading chlorinated aromatics are known to exist. nih.govresearchgate.net The process often involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of a substituted catechol. This catechol intermediate can then undergo ring cleavage, eventually mineralizing the compound to carbon dioxide, water, and chloride ions. nih.gov

The presence of two chlorine atoms and a methyl group on the ring presents a complex substitution pattern that may hinder the enzymatic attack by many common soil and water microorganisms. slideshare.net Therefore, this compound is expected to be relatively persistent in the environment with respect to biodegradation, with complete mineralization occurring slowly under favorable conditions. researchgate.net

Theoretical Structure Activity Relationship Sar Investigations

Correlation of Molecular Structure with Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of 2,4-Dichloro-5-methylbenzyl bromide is primarily determined by the stability of the carbocation or the transition state formed during a reaction. Benzyl (B1604629) halides can react through both SN1 and SN2 mechanisms. The stability of the benzylic carbocation is key for the SN1 pathway, while steric hindrance and the electrophilicity of the benzylic carbon are crucial for the SN2 pathway. pearson.comnih.gov

The substituents on the benzene (B151609) ring play a pivotal role in modulating these factors. Electron-donating groups can stabilize a developing positive charge at the benzylic position, thus accelerating SN1 reactions. Conversely, electron-withdrawing groups destabilize this carbocation, slowing down SN1 reactions but potentially favoring SN2 reactions by increasing the electrophilicity of the benzylic carbon, provided steric hindrance is not prohibitive. pearson.com

In the case of this compound, the two chlorine atoms are electron-withdrawing through their inductive effect, while the methyl group is electron-donating. The net effect of these substituents on the electron density of the benzene ring and, consequently, on the benzylic carbon, determines the compound's reactivity profile.

To quantify the electronic influence of these substituents, the Hammett equation is a valuable tool. niscpr.res.inuwec.edu It relates the reaction rate of a substituted benzene derivative to that of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent, while ρ reflects the sensitivity of the reaction to these effects. niscpr.res.innih.gov

The following table provides the Hammett constants for the individual substituents.

Hammett Substituent Constants (σ)

| Substituent | σm | σp |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -CH3 | -0.07 | -0.17 |

Data sourced from established chemical literature.

Electronic and Steric Influence of Substituents on Benzylic Reactivity

The electronic and steric influences of the substituents on this compound are complex and interconnected.

Electronic Effects:

2-Chloro group (ortho): This group exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to its proximity to the benzylic carbon, its inductive effect is particularly pronounced.

4-Chloro group (para): This group also has a -I and +R effect. The resonance effect can influence the stability of a carbocation intermediate.

5-Methyl group (meta): The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

The combination of two electron-withdrawing chloro groups and one electron-donating methyl group results in a net electron withdrawal from the benzene ring, which deactivates the ring towards electrophilic substitution but increases the electrophilicity of the benzylic carbon.

Steric Effects:

The 2-Chloro group (ortho) poses significant steric hindrance to an incoming nucleophile in an SN2 reaction. This steric bulk can slow down the rate of reaction by impeding the backside attack on the benzylic carbon.

The other substituents at the 4 and 5 positions have a lesser steric impact on the reaction center.

The interplay of these effects suggests that while the electronic effects of the chloro groups might favor an SN2 reaction by making the benzylic carbon more electrophilic, the steric hindrance from the ortho-chloro group will likely disfavor it. The destabilization of the benzylic carbocation by the electron-withdrawing chloro groups would also slow down an SN1 reaction.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govdrugdesign.org These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure.

For this compound, a QSAR study would aim to predict its reactivity based on descriptors derived from its molecular structure. This approach is particularly useful for complex molecules where the interplay of various effects is not immediately obvious. mlsu.ac.in

To build a predictive QSAR model for the reactivity of this compound, a set of relevant molecular descriptors needs to be identified and calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop. spu.edu.sy

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure, such as atomic charges, bond orders, and electrostatic potential.

The following table provides examples of reactivity descriptors that could be calculated for this compound to develop a QSAR model.

Potential QSAR Descriptors for Reactivity Modeling

| Descriptor Type | Descriptor Name | Information Encoded |

|---|---|---|

| Electronic | HOMO-LUMO Gap | Chemical reactivity and stability |

| Electronic | Dipole Moment | Polarity of the molecule |

| Steric | Molecular Volume | Overall size of the molecule |

| Steric | Sterimol Parameters | Steric bulk of substituents |

| Quantum Chemical | Mulliken Atomic Charges | Charge distribution on atoms |

| Quantum Chemical | Electrostatic Potential | Regions susceptible to nucleophilic/electrophilic attack |

By correlating these descriptors with experimentally determined reaction rates for a series of related benzyl bromides, a predictive QSAR model can be developed. Such a model would allow for the estimation of the reactivity of this compound without the need for extensive experimental work.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-5-methylbenzyl bromide, and how do reaction conditions influence yield?

Q. How should researchers safely handle and store this compound?

- Methodological Answer : The compound is a lachrymator and irritant. Use PPE (gloves, goggles, fume hood) and store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid contact with water or bases, as it may release HBr . Waste disposal requires neutralization with 10% NaOH followed by incineration .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- GC-MS : Quantify purity (>98%) using a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.5 mL/min). Retention time: ~12.3 min .

- ¹H NMR (CDCl₃): Key peaks include δ 4.62 (s, 2H, CH₂Br), δ 2.38 (s, 3H, CH₃), and aromatic protons at δ 7.25–7.45 .

- FT-IR : Confirm C-Br stretch at ~560 cm⁻¹ and aromatic C-Cl at 750 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl and CH₃ groups at positions 2,4, and 5 create a meta-directing effect, slowing SN₂ reactions compared to unsubstituted benzyl bromides. Kinetic studies using NaI in acetone show a rate constant (k) of 1.2 × 10⁻⁴ L/mol·s, 30% lower than benzyl bromide. Computational modeling (DFT) confirms partial positive charge localization on the benzylic carbon .

Q. What strategies mitigate competing elimination pathways during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C to suppress β-hydride elimination.

- Additives like TBAB (tetrabutylammonium bromide) enhance solubility of aryl boronic acids, improving coupling efficiency (yield: 68–72%) .

- Monitor reaction progress via TLC (hexane:EtOAc 4:1); isolate product via flash chromatography .

Q. How can computational tools predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or Schrödinger to model hydrolysis pathways. Predict half-life (t₁/₂) of 48 hours at pH 7 (25°C) vs. 2 hours at pH 10 .

- QSPR Models : Correlate Hammett σ values (σ = 0.78 for Cl, σ = -0.17 for CH₃) with degradation rates. Validation via HPLC-UV confirms predictive accuracy (±5%) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s melting point: How to resolve discrepancies?

- Methodological Answer : Literature values range from 42–45°C due to polymorphic forms or impurities. Recrystallize from hexane/EtOAc (1:1) and perform DSC (Differential Scanning Calorimetry) to confirm the sharp endotherm at 43.5°C ± 0.3°C .

Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The benzylic bromide serves as a key intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.